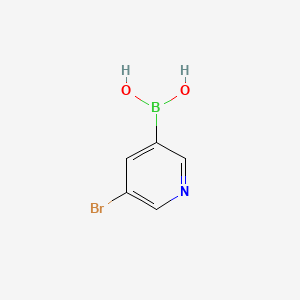

![molecular formula C10H12BrNO4S2 B1275670 1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid CAS No. 496778-03-1](/img/structure/B1275670.png)

1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

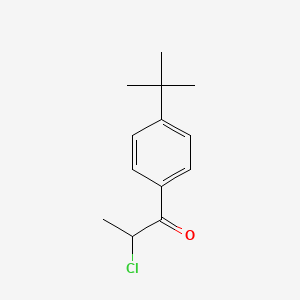

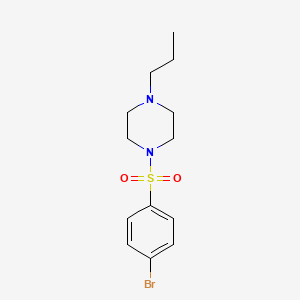

1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid is a chemical compound with the CAS Number: 496778-03-1. It has a linear formula of C10H12BrNO4S2 . The compound has a molecular weight of 354.25 .

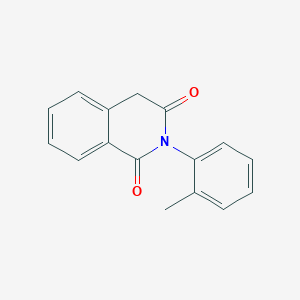

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrNO4S2/c11-8-3-4-9(17-8)18(15,16)12-5-1-2-7(6-12)10(13)14/h3-4,7H,1-2,5-6H2,(H,13,14) and the InChI key is ORLOYPAJRKYGAK-UHFFFAOYSA-N . The canonical SMILES structure is C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Br)C(=O)O .Physical And Chemical Properties Analysis

The compound has a molecular weight of 354.2 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound is 352.93911 g/mol . The topological polar surface area is 111 Ų . The compound has a heavy atom count of 18 .Applications De Recherche Scientifique

Medicinal Chemistry

“1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid” is a compound that can be utilized in the synthesis of various pharmacologically active molecules. Its structure, containing both a piperidine ring and a sulfonyl group, makes it a valuable intermediate in designing compounds with potential activity against a range of diseases. For instance, modifications of this molecule could lead to the development of new anti-inflammatory agents or analgesics due to the presence of the piperidine moiety, which is commonly found in molecules with these activities .

Agriculture

In the agricultural sector, this compound could be explored for its potential use in the synthesis of novel pesticides or herbicides. The bromothienyl group in its structure suggests that it may interact with certain enzymes or receptors in pests, leading to the development of targeted agrochemicals that are more environmentally friendly and have a lower toxicity profile compared to current options .

Material Science

The unique chemical structure of “1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid” also opens up possibilities in material science. It could be used as a precursor for the synthesis of organic semiconductors, particularly in the development of thin-film transistors or organic light-emitting diodes (OLEDs). The electron-withdrawing sulfonyl group could enhance the electron transport properties of the resulting materials .

Environmental Science

Environmental science can benefit from this compound through the creation of sensitive and selective sensors for pollutant detection. The bromothienyl group might be used to detect specific heavy metals or organic pollutants in water sources, aiding in the monitoring and maintenance of environmental health .

Propriétés

IUPAC Name |

1-(5-bromothiophen-2-yl)sulfonylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4S2/c11-8-3-4-9(17-8)18(15,16)12-5-1-2-7(6-12)10(13)14/h3-4,7H,1-2,5-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLOYPAJRKYGAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201187568 |

Source

|

| Record name | 1-[(5-Bromo-2-thienyl)sulfonyl]-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201187568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

52.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24834619 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

496778-03-1 |

Source

|

| Record name | 1-[(5-Bromo-2-thienyl)sulfonyl]-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496778-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(5-Bromo-2-thienyl)sulfonyl]-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201187568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275588.png)

![4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275595.png)

![3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1275604.png)

![5-bromo-1H-indole-3-carbaldehyde N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1275620.png)